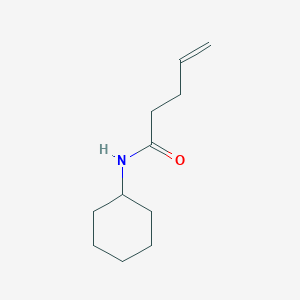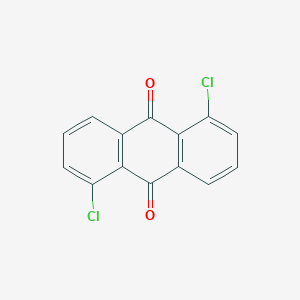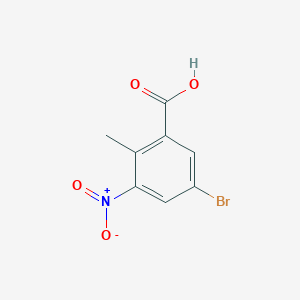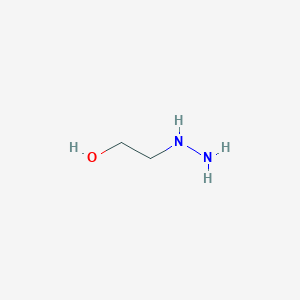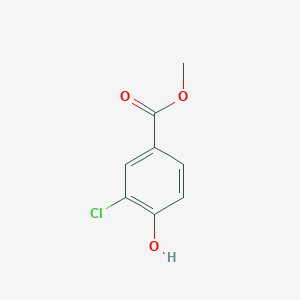
3-氯-4-羟基苯甲酸甲酯
概述
描述
Methyl 3-chloro-4-hydroxybenzoate is an organic compound with the molecular formula C8H7ClO3 and a molecular weight of 186.59 g/mol . It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the third position and a hydroxyl group at the fourth position on the benzene ring, with a methyl ester functional group. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.
科学研究应用
Methyl 3-chloro-4-hydroxybenzoate is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and as a model compound for studying metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 3-chloro-4-hydroxybenzoate can be synthesized through the esterification of 3-chloro-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out at 60°C for 12 hours . The reaction mixture is then cooled, and the product is isolated by removing the solvent and purifying the residue.
Industrial Production Methods: Industrial production of methyl 3-chloro-4-hydroxybenzoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity.
化学反应分析
Types of Reactions: Methyl 3-chloro-4-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 3-chloro-4-hydroxybenzoic acid.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.
Hydrolysis Product: 3-chloro-4-hydroxybenzoic acid is the primary product of ester hydrolysis.
作用机制
The mechanism of action of methyl 3-chloro-4-hydroxybenzoate involves its interaction with various molecular targets, depending on its application. In biological systems, it may act as an enzyme inhibitor, affecting metabolic pathways by binding to active sites and altering enzyme activity. The specific pathways and targets can vary, but it often involves interactions with hydroxyl and ester functional groups.
相似化合物的比较
Methyl 3-hydroxybenzoate: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.
Methyl 4-hydroxybenzoate (Methylparaben): Commonly used as a preservative, it differs in the position of the hydroxyl group and lacks the chlorine atom.
3-chloro-4-hydroxybenzoic acid: The acid form of the compound, used in different contexts due to its carboxylic acid group.
Uniqueness: Methyl 3-chloro-4-hydroxybenzoate’s unique combination of functional groups (chlorine, hydroxyl, and ester) makes it particularly versatile in synthetic chemistry and pharmaceutical research. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of more complex molecules highlight its importance.
属性
IUPAC Name |
methyl 3-chloro-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBIMTDWIGWJPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192746 | |
| Record name | Methyl 3-chloro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3964-57-6 | |
| Record name | Methyl 3-chloro-4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3964-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-chloro-4-hydroxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3964-57-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3-chloro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-chloro-4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 3-chloro-4-hydroxybenzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X596AV9FDN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes hydrazone derivatives of Methyl 3-chloro-4-hydroxybenzoate interesting for antibacterial research?
A1: Hydrazide-hydrazones are a class of compounds known for their diverse biological activities, including antibacterial properties []. The research paper focuses on synthesizing new hydrazone derivatives using Methyl 3-chloro-4-hydroxybenzoate as a starting point. The study aimed to investigate how structural modifications of these derivatives, specifically by introducing various substituents on the phenyl ring of the hydrazone moiety, impact their antibacterial activity. The researchers successfully synthesized fifteen novel derivatives and demonstrated that some, particularly those with fluorine substituents like compounds 6m, 6n, and 6o, exhibit potent antibacterial activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes []. This finding highlights the potential of these compounds as candidates for developing new antibacterial agents.
Q2: How does the structure of these hydrazone derivatives relate to their antibacterial activity?
A2: The study revealed a structure-activity relationship (SAR) between the hydrazone derivatives and their antibacterial effects. The presence and position of specific substituents on the phenyl ring significantly influence their potency. Notably:
- Fluorine Substitution: Compounds with fluorine atoms, particularly at the 2,4-di-fluoro (compound 6m), 3,4-di-fluoro (compound 6n), and 2-methyl-4-fluoro (compound 6o) positions, exhibited the highest antibacterial activity [].
- Trifluoromethyl and Trifluoromethoxy Substitution: Derivatives with 4-trifluoromethyl (compound 6j), 4-trifluoromethoxy (compound 6k), and 2-trifluoromethyl (compound 6l) substituents also displayed considerable antibacterial activity, albeit slightly lower than the fluorine-substituted compounds [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-](/img/structure/B31359.png)


